1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
CAS No.: 832715-03-4
Cat. No.: VC2278791
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832715-03-4 |
|---|---|
| Molecular Formula | C11H13F3N2O |
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 |
| Standard InChI Key | DLAYRTOUIFQCOR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol possesses a complex structure featuring multiple functional groups that contribute to its unique chemical behavior and biological activities. The compound consists of a pyridine ring with a trifluoromethyl substituent at position 5, which is connected to a piperidine ring bearing a hydroxyl group at position 4.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
| Molecular Formula | C11H13F3N2O |
| Molecular Weight | 246.23 g/mol |
| CAS Number | 832715-03-4 |
| InChI | InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 |
| InChI Key | DLAYRTOUIFQCOR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F |
The presence of the trifluoromethyl group significantly influences the compound's properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol typically involves a series of carefully controlled chemical reactions. While specific synthetic details may vary depending on laboratory requirements and scale, common approaches rely on the following general pathway:
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Selection of appropriate starting materials, primarily 5-(trifluoromethyl)pyridine derivatives and functionalized piperidine compounds
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Coupling reactions to connect the pyridine and piperidine rings
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Functional group modifications to establish the correct oxidation state at the piperidine 4-position
Reaction Conditions
The preparation of this compound frequently employs specific reaction conditions to ensure optimal yield and purity:
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Solvents: Commonly methanol or ethanol
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Catalysts: Often palladium or copper complexes to facilitate coupling reactions
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Temperature control: Typically conducted under moderate heating conditions
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Inert atmosphere: Reactions may require protection from atmospheric oxygen and moisture
Industrial scale production would likely involve optimized batch reactions with carefully controlled parameters to maximize efficiency and product quality.
Biological Activities
Mechanism of Action
The biological activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol appears to involve interaction with specific molecular targets that influence cellular function. While the complete mechanism remains under investigation, research suggests the compound may:
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Interact with specific enzymes, receptors, or other proteins
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Modulate signaling pathways related to cell proliferation, apoptosis, or metabolism
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Exert effects on pathways specifically relevant to bacterial survival and replication
The trifluoromethyl group likely contributes significantly to these interactions, as fluorinated compounds often display enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts.
Research Applications
Chemistry Applications
In organic chemistry, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol serves as a valuable building block for further chemical modifications and the development of derivative compounds. The presence of multiple functional groups provides opportunities for various transformations:
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The hydroxyl group can undergo oxidation reactions to form ketones
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The piperidine nitrogen offers a site for additional substitution reactions
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The trifluoromethyl group provides unique electronic properties that can influence subsequent reactions
These characteristics make the compound useful in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry Studies
Beyond its anti-tuberculosis activity, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol has been investigated for other potential therapeutic applications. Research suggests possible utility in:
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Neurological disorders - through interactions with specific receptors
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Cancer treatment - potentially through modulation of metabolic pathways
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Metabolic disorders - via interactions with receptors involved in metabolic regulation
The specific structural features of this compound contribute to its receptor-binding profile and pharmacological properties, making it a compound of interest for medicinal chemistry investigations.
Comparative Analysis
Structural Analogs
Understanding the unique properties of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol benefits from comparison with structurally related compounds. The following table presents a comparative analysis:
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine | Lacks hydroxyl group | Different chemical reactivity, altered biological profile |
| 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | Trifluoromethyl at position 3 instead of 5 | Changed electronic distribution, different binding characteristics |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | Ketone instead of hydroxyl group | Enhanced electrophilicity, different hydrogen bonding pattern |
These comparisons highlight how specific structural modifications can significantly alter the chemical and biological behavior of these compounds, providing valuable insights for structure-activity relationship studies.
Activity Comparison
The biological activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol can be compared with related compounds to understand structure-activity relationships:
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The presence of the hydroxyl group appears important for optimal anti-tuberculosis activity
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The position of the trifluoromethyl group on the pyridine ring influences binding affinity
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Modifications to the piperidine ring can significantly alter biological properties
These comparative insights help guide the development of potentially improved derivatives with enhanced efficacy or reduced side effects.
Research Methodologies and Findings
Anti-tuberculosis Screening
The evaluation of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol for anti-tuberculosis activity involved systematic screening methodologies:
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Initial screening against Mycobacterium tuberculosis cultures
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Determination of minimum inhibitory concentration (MIC)
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Secondary assays to evaluate mechanism of action
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In vivo studies to assess efficacy and side effects
These studies established the compound's promising activity profile but also identified limitations related to side effects that would need to be addressed in any future therapeutic development.
Mechanistic Studies
Investigations into the mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol have provided valuable insights into its biological interactions:
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Studies revealed interactions with specific receptors involved in metabolic regulation
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Analysis of structure-activity relationships helped identify key pharmacophore elements
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Computational modeling suggested binding modes with potential target proteins
These mechanistic insights help explain the observed biological activities and provide direction for future optimization efforts.
Future Research Directions
Structural Modifications
Future research on 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol could focus on several promising directions:
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Modification of the hydroxyl group to produce derivatives with improved pharmacokinetic properties
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Exploration of alternative substitution patterns on the pyridine ring
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Investigation of bioisosteric replacements for the trifluoromethyl group
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Development of prodrug approaches to address side effect concerns
These structural modifications could potentially lead to compounds with enhanced efficacy, improved safety profiles, or novel biological activities.
Expanded Applications
Beyond its current applications, future research might explore additional potential uses:
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Evaluation against other bacterial pathogens beyond Mycobacterium tuberculosis
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Investigation of activity against parasitic diseases
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Exploration of applications in agricultural chemistry
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Development of diagnostic tools or research reagents based on the compound's binding properties
Such expansion of applications would maximize the scientific and practical value of this interesting chemical entity.
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